Phénol, 4-dodécyl-, ramifié

Vue d'ensemble

Description

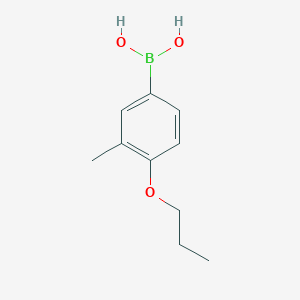

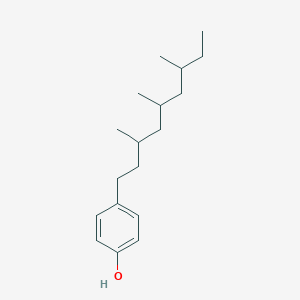

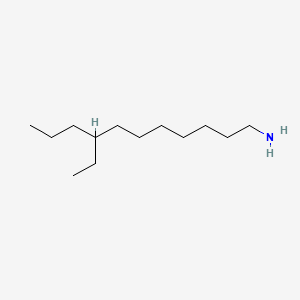

4-(3,5,7-Trimethylnonyl)phenol is an organic compound with the molecular formula C18H30O . It is a type of alkylphenol where the phenol group is substituted with a branched dodecyl chain at the para position. This compound is known for its surfactant properties and is used in various industrial applications .

Applications De Recherche Scientifique

4-(3,5,7-Trimethylnonyl)phenol has several scientific research applications:

Chemistry: It is used as a surfactant in the synthesis of polymeric materials and nanorods.

Biology: The compound is studied for its effects on cytokine production in spleen cells.

Medicine: Research is ongoing to explore its potential as an organic corrosion inhibitor.

Industry: It is used in the preparation of polyaniline complexes and as a modifier for epoxy hybrids.

Mécanisme D'action

Target of Action

Phenol, 4-dodecyl-, branched primarily targets cellular membranes and proteins. This compound interacts with the lipid bilayer of cell membranes, disrupting their integrity and function. The primary role of Phenol, 4-dodecyl-, branched in this context is to act as a surfactant, which can lead to cell lysis and death, particularly in microbial cells .

Mode of Action

Phenol, 4-dodecyl-, branched interacts with its targets by integrating into the lipid bilayer of cell membranes. This integration disrupts the membrane structure, increasing its permeability. As a result, essential cellular contents leak out, leading to cell death. Additionally, Phenol, 4-dodecyl-, branched can denature proteins by breaking hydrogen bonds and hydrophobic interactions, further contributing to its antimicrobial effects .

Biochemical Pathways

Phenol, 4-dodecyl-, branched affects several biochemical pathways, primarily those involved in maintaining cell membrane integrity and protein function. By disrupting the lipid bilayer, it interferes with the electron transport chain and ATP synthesis, leading to energy depletion. The denaturation of proteins affects various enzymatic activities, hindering cellular metabolism and leading to cell death .

Pharmacokinetics

The pharmacokinetics of Phenol, 4-dodecyl-, branched involve its absorption, distribution, metabolism, and excretion (ADME). Upon application, it is absorbed through the skin or mucous membranes. It is then distributed throughout the body, primarily accumulating in fatty tissues due to its lipophilic nature. Metabolism occurs mainly in the liver, where it is broken down into less active metabolites. Excretion is primarily through the kidneys. The bioavailability of Phenol, 4-dodecyl-, branched is influenced by its lipophilicity, which facilitates its absorption and distribution .

Result of Action

The molecular and cellular effects of Phenol, 4-dodecyl-, branched include cell membrane disruption, protein denaturation, and inhibition of metabolic pathways. These actions result in the loss of cellular integrity, energy depletion, and ultimately cell death. In microbial cells, this leads to an effective antimicrobial action, making Phenol, 4-dodecyl-, branched a potent disinfectant .

Action Environment

Environmental factors such as pH, temperature, and the presence of organic matter can influence the action, efficacy, and stability of Phenol, 4-dodecyl-, branched For instance, higher temperatures can enhance its antimicrobial activity by increasing membrane fluidity and protein denaturation rates. The stability of Phenol, 4-dodecyl-, branched is generally high, but it can degrade under extreme pH conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(3,5,7-Trimethylnonyl)phenol can be synthesized through the alkylation of phenol with branched dodecene. The reaction typically involves the use of a catalyst such as sulfuric acid or aluminum chloride. The reaction conditions include a temperature range of 90°C and a reaction time of approximately 5 hours .

Industrial Production Methods: In industrial settings, the production of 4-(3,5,7-Trimethylnonyl)phenol involves the alkylation of phenol with branched dodecene in the presence of a catalyst. The process is optimized to achieve high conversion rates and selectivity towards the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3,5,7-Trimethylnonyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and hydroxyl derivatives .

Comparaison Avec Des Composés Similaires

- Phenol, p-dodecyl-

- 4-Dodecylphenol

- Phenol, alkyl branched (species comprising decyl, undecyl, dodecyl, tridecyl, tetradecyl, pentadecyl, substituents)

Comparison: 4-(3,5,7-Trimethylnonyl)phenol is unique due to its branched dodecyl chain, which imparts distinct surfactant properties compared to its linear counterparts. This branching enhances its wetting and penetrating abilities, making it more effective in applications requiring surface activity .

Propriétés

IUPAC Name |

4-(3,5,7-trimethylnonyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-5-14(2)12-16(4)13-15(3)6-7-17-8-10-18(19)11-9-17/h8-11,14-16,19H,5-7,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIZUPQZVMVLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CC(C)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4-dodecyl-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

210555-94-5 | |

| Record name | Phenol, 4-dodecyl-, branched | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210555945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-dodecyl-, branched | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | phenol, 4-dodecyl-, branched | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)

![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)